4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline

Catalog No.
S12220770
CAS No.
M.F
C20H14N4O
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-y...

Product Name

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline

IUPAC Name

4-[6-(1,3-benzoxazol-2-yl)-1H-benzimidazol-2-yl]aniline

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H14N4O/c21-14-8-5-12(6-9-14)19-22-15-10-7-13(11-17(15)23-19)20-24-16-3-1-2-4-18(16)25-20/h1-11H,21H2,(H,22,23)

InChI Key

UXSGJSHUANWDRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)N=C(N4)C5=CC=C(C=C5)N

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound characterized by its unique structural features, which include a benzo[d]oxazole moiety and a benzo[d]imidazole moiety linked through an aniline group. This compound belongs to a class of heterocyclic compounds, known for their diverse biological activities and applications in pharmaceuticals. The presence of both benzo[d]oxazole and benzo[d]imidazole rings contributes to its potential as a biologically active agent, making it a subject of interest in medicinal chemistry.

Involving 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline typically revolve around its ability to undergo nucleophilic substitutions and cyclization reactions due to the presence of reactive functional groups. For instance, reactions that involve the formation of imine bonds or the introduction of substituents at various positions on the aromatic rings can be expected. These reactions are crucial for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties.

The biological activity of 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline has been explored in several studies. Compounds with similar structures have shown promising results in various assays, including antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives of benzo[d]imidazole and benzo[d]oxazole have demonstrated significant inhibitory effects against cancer cell lines and bacteria, indicating that this compound may possess similar therapeutic potentials.

Synthesis methods for 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline often involve multi-step synthetic pathways. A typical approach may include:

  • Formation of the Benzo[d]oxazole Ring: This can be achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids.
  • Synthesis of Benzo[d]imidazole: This ring can be formed via condensation reactions between suitable precursors such as o-phenylenediamine and carbonyl compounds.
  • Coupling Reaction: Finally, the aniline moiety is introduced through coupling reactions such as those mediated by palladium catalysts or other coupling agents.

These methods not only facilitate the construction of the desired compound but also allow for variations in substituents that can enhance biological activity.

4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline has potential applications in several fields:

  • Pharmaceuticals: Due to its possible anticancer and antimicrobial properties, this compound could serve as a lead structure for drug development.
  • Material Science: Its unique chemical structure may find applications in developing new materials with specific electronic or optical properties.
  • Biotechnology: The compound could be utilized in biochemical assays or as a probe in biological studies due to its fluorescent properties.

Interaction studies are essential to understand how 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Molecular Docking Studies: Computational methods to predict how the compound fits into active sites of target proteins.
  • In Vivo Studies: Assessing the pharmacodynamics and pharmacokinetics of the compound in biological systems.

Such studies are vital for elucidating the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
1H-benzimidazoleContains a single benzimidazole ringAntimicrobial, anticancer
Benzo[d]oxazoleContains a single oxazole ringAntiviral, antifungal
4-amino-N-(substituted)benzamideAn aniline derivative with various substituentsAnti-inflammatory, analgesic

Uniqueness

The uniqueness of 4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline lies in its dual heterocyclic structure that combines both benzimidazole and benzoxazole functionalities. This combination may lead to synergistic effects not observed in simpler derivatives, potentially enhancing its biological activity.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

326.11676108 g/mol

Monoisotopic Mass

326.11676108 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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